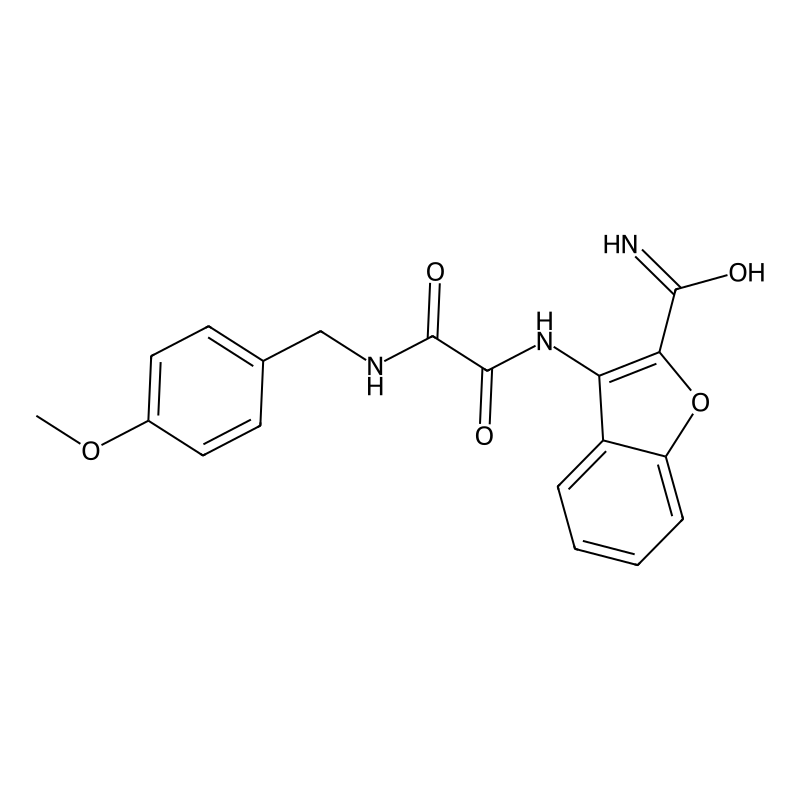

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound that belongs to the class of oxalamides, characterized by the presence of a benzofuran moiety and a methoxybenzyl substituent. The compound features a unique structure that integrates a carbamoyl group attached to a benzofuran ring, which is known for its potential biological activities. The oxalamide functional group contributes to its chemical properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide can be analyzed through several types of reactions:

- Hydrolysis: The amide bonds in the compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and amines.

- Acylation: The amine groups can participate in acylation reactions, allowing for further derivatization and modification of the compound.

- Nucleophilic Substitution: The presence of the methoxy group may facilitate nucleophilic substitution reactions, particularly in electrophilic aromatic substitution scenarios.

These reactions are fundamental for understanding the compound's stability and potential transformations in biological systems.

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide exhibits promising biological activities:

- Anticancer Properties: Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

- Glucokinase Activation: Similar derivatives have been reported as glucokinase activators, which play a crucial role in glucose metabolism and could be beneficial in managing diabetes .

- Antimicrobial Activity: Some benzofuran derivatives demonstrate antimicrobial properties, suggesting that this compound may also exhibit similar effects.

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide can be achieved through several methods:

- Condensation Reaction: The compound can be synthesized via a condensation reaction between 2-carbamoylbenzofuran and 4-methoxybenzylamine, followed by oxalyl chloride treatment to form the oxalamide linkage.

- Multistep Synthesis: A more complex synthesis might involve the preparation of intermediate compounds that are subsequently reacted to yield the final product.

- Use of Catalysts: Catalytic methods may enhance reaction efficiency and selectivity during synthesis.

The choice of method depends on desired yield, purity, and scalability for potential pharmaceutical applications.

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it could be explored as a lead compound for drug development targeting metabolic disorders or cancer.

- Research Tool: This compound may serve as a valuable research tool in studies related to enzyme inhibition or metabolic pathways involving glucokinase.

- Chemical Probes: Its unique structure may allow it to act as a chemical probe for investigating biological mechanisms or pathways.

Interaction studies involving N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide focus on its binding affinity with various biological targets:

- Enzyme Inhibition Studies: Assessing its interaction with glucokinase and other enzymes can provide insights into its mechanism of action and therapeutic potential.

- Protein Binding Assays: Understanding how this compound interacts with plasma proteins is crucial for predicting its pharmacokinetics and bioavailability.

These studies are essential for elucidating the pharmacological profile of the compound.

Several compounds share structural similarities with N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide. Here are some notable examples:

Uniqueness

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of a carbamoyl group on a benzofuran core and an oxalamide linkage, which may confer distinct biological properties not observed in other similar compounds. Its potential as a glucokinase activator further differentiates it from other derivatives that do not possess this activity.